molecular formula C10H18O4 B12578405 2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane CAS No. 198642-83-0

2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane

Cat. No.: B12578405
CAS No.: 198642-83-0
M. Wt: 202.25 g/mol
InChI Key: GBHUSZSEYGAHSN-UHFFFAOYSA-N
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Description

2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane is an organic compound with the molecular formula C11H20O4 It is characterized by the presence of an oxirane ring (epoxide) and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane typically involves the reaction of allyl alcohol with ethylene oxide to form an intermediate, which is then further reacted with epichlorohydrin under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the ring-opening and subsequent formation of the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted ethers and alcohols.

Scientific Research Applications

2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

    Industry: Utilized in the production of polymers and resins, where its reactive oxirane ring can undergo polymerization reactions.

Mechanism of Action

The mechanism by which 2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane exerts its effects involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can form covalent bonds with various molecular targets, facilitating the compound’s use in cross-linking and polymerization processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-{2-[(Prop-2-yn-1-yloxy)ethoxy]ethoxy}methyl]oxirane: Similar structure but with a triple bond instead of a double bond.

    2-[(2-{2-[(Prop-2-en-1-yloxy)ethoxy]ethoxy}methyl]oxirane: Similar structure but with different substituents on the oxirane ring.

Uniqueness

2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane is unique due to its combination of an oxirane ring and multiple ether linkages, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

198642-83-0

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2-[2-(2-prop-2-enoxyethoxy)ethoxymethyl]oxirane

InChI

InChI=1S/C10H18O4/c1-2-3-11-4-5-12-6-7-13-8-10-9-14-10/h2,10H,1,3-9H2

InChI Key

GBHUSZSEYGAHSN-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOCCOCC1CO1

Origin of Product

United States

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